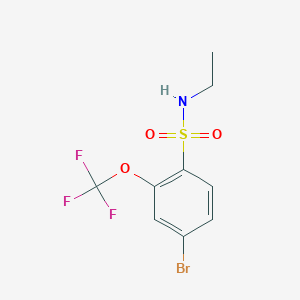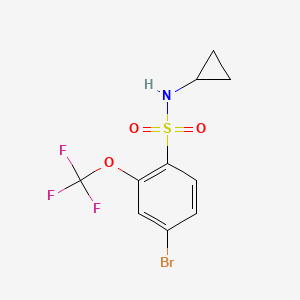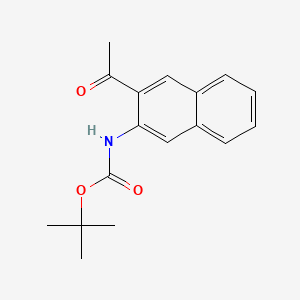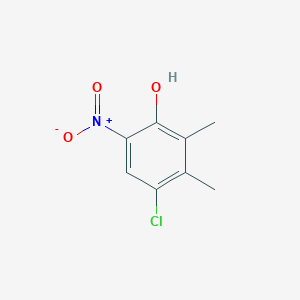
4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide
Vue d'ensemble
Description
4-Bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C10H11BrF3NO3S. This compound is characterized by the presence of a bromine atom, a propyl group, and a trifluoromethoxy group attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-nitrobenzenesulfonamide.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is then alkylated with propyl bromide under basic conditions to introduce the propyl group.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a suitable trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium thiocyanate.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Substituted Benzenesulfonamides: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Coupled Products: Products from coupling reactions with aryl or vinyl halides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N,N-dimethyl-2-(trifluoromethoxy)benzenesulfonamide
- 4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide
- 4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide offers a unique combination of functional groups that can be exploited for specific chemical transformations. The propyl group provides a balance between hydrophobicity and steric bulk, which can influence the compound’s reactivity and interactions in various environments.
Propriétés
IUPAC Name |
4-bromo-N-propyl-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO3S/c1-2-5-15-19(16,17)9-4-3-7(11)6-8(9)18-10(12,13)14/h3-4,6,15H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKRSFKSISEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B8202655.png)



![3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B8202680.png)
![benzyl N-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]propan-2-yloxy]ethyl]carbamate](/img/structure/B8202690.png)






